1,6-Diazabicyclo[5.2.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
187942-38-7 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.203 |
IUPAC Name |
1,6-diazabicyclo[5.2.0]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-5-9-6-3-7(9)8-4-1/h7-8H,1-6H2 |
InChI Key |
CTFRWGJUFRDWCG-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC2NC1 |
Synonyms |
1,6-Diazabicyclo[5.2.0]nonane(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Diazabicyclo 5.2.0 Nonane and Analogous Bicyclic Nitrogen Heterocycles
Strategies Involving Cycloaddition Reactions for Bicyclic Azetidine (B1206935) Formation
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic frameworks. These reactions involve the combination of two or more unsaturated molecules to form a new ring.
[2+2] Cycloaddition Approaches to Bicyclo[5.2.0]nonane Derivatives
The [2+2] cycloaddition is a cornerstone for the synthesis of four-membered rings, including the azetidine moiety found in bicyclo[5.2.0]nonane systems. researchgate.netmdpi.com A notable approach involves the photochemical [2+2] cycloaddition of oxepinones with conjugated alkenes to form trans-fused oxabicyclo[5.2.0]nonan-2-ones. researchgate.net While not a direct synthesis of the diaza-analogue, this method establishes the core bicyclo[5.2.0]nonane skeleton.
Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a mild and general protocol for azetidine synthesis. chemrxiv.orgnih.gov This method utilizes an iridium photocatalyst to facilitate the [2+2] cycloaddition between oximes and olefins. chemrxiv.orgnih.gov The operational simplicity, low catalyst loadings, and broad functional group tolerance make this an attractive strategy for constructing highly functionalized azetidines that could serve as precursors to bicyclic systems. chemrxiv.orgnih.gov For instance, the reaction of 2-isoxazoline-3-carboxylates with alkenes, activated by an Ir(III) photocatalyst via triplet energy transfer, yields functionalized azetidines. rsc.org This method is notable for its wide substrate scope, encompassing both activated and unactivated alkenes. rsc.org
Another strategy involves the Staudinger synthesis, a ketene-imine cycloaddition, which is a versatile method for accessing 2-azetidinones (β-lactams). mdpi.com These β-lactams are valuable intermediates that can be further elaborated into more complex bicyclic structures. mdpi.com The reaction of diarylimines with phenylthioacetyl chloride in the presence of N-methylmorpholine under microwave irradiation, for example, yields trans-β-lactams with complete diastereoselectivity. mdpi.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Oxepinones and Conjugated Alkenes | Photochemical | trans-Fused Oxabicyclo[5.2.0]nonan-2-ones | researchgate.net |
| Oximes and Olefins | Iridium Photocatalyst / Visible Light | Functionalized Azetidines | chemrxiv.orgnih.gov |
| 2-Isoxazoline-3-carboxylates and Alkenes | Ir(III) Photocatalyst | Functionalized Azetidines | rsc.org |
| Diarylimines and Phenylthioacetyl Chloride | N-methylmorpholine / Microwaves | trans-β-Lactams | mdpi.com |
Formal [n+1]/[n+3] Cycloadditions for Diaza-Heterocycle Construction
Formal cycloaddition reactions provide access to a variety of heterocyclic ring sizes. A copper-catalyzed formal [n+1]/[n+3] cycloaddition of diazo compounds with imidazolidines or hexahydropyrimidines offers an efficient route to six- to nine-membered diaza-heterocycles. researchgate.netresearchgate.net This method is notable for its use of stable 1,5- or 1,6-dipoles under mild conditions. researchgate.netresearchgate.net
Gold-catalyzed formal [4+1]/[4+3] cycloadditions of diazo esters with hexahydro-1,3,4-triazines have also been developed, yielding five- and seven-membered heterocycles. researchgate.netresearchgate.net This represents the first instance of using stable triazines as formal dipolar adducts in carbene-involved cycloadditions. researchgate.netresearchgate.net
Transition Metal-Catalyzed Cycloadditions in Bicyclic Scaffold Synthesis
Transition metals play a crucial role in catalyzing various cycloaddition reactions for the synthesis of bicyclic systems. researchgate.net Rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed for the diastereoselective construction of bi- and tricyclic cyclooctenones. pku.edu.cn This methodology has been successfully applied to the synthesis of natural products containing the bicyclo[6.3.0]undecane skeleton. pku.edu.cn
Furthermore, rhodium(II) catalysts can form stable donor-acceptor cyclopropenes that undergo uncatalyzed [3+2]-cycloaddition reactions with nitrones. researchgate.net Chiral copper(I) catalysts are often preferred for [3+3]-cycloaddition reactions of enoldiazocarbonyl compounds with nitrones and acyliminopyridinium ylides, leading to chiral oxazines and pyrazines in high yield and enantioselectivity. researchgate.net
Enantioselective Synthesis of 1,6-Diazabicyclo[5.2.0]nonane Derivatives
The synthesis of enantiomerically pure bicyclic nitrogen heterocycles is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. numberanalytics.com
Asymmetric Catalysis in Bicyclo[5.2.0]nonane Formation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of complex molecules. nih.gov In the context of bicyclo[5.2.0]nonane synthesis, asymmetric catalysis can be employed to control the stereochemistry during the ring-forming cycloaddition step. For instance, chiral copper(I) complexes bearing bisoxazoline ligands can catalyze [3+3]-cycloaddition reactions to produce chiral heterocycles with high enantioselectivity. researchgate.net The modification of chiral box ligands on copper has been a key factor in achieving high stereocontrol in certain cycloaddition reactions. scispace.com
A dual catalytic system comprising indium triflate and a chiral imidazolidinone has been shown to catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, furnishing optically active dihydroquinolines. rsc.org These products can be further transformed into bicyclic systems. rsc.org
| Catalyst System | Reaction Type | Product | Enantioselectivity | Reference |
| Chiral Copper(I) with Bisoxazoline Ligands | [3+3]-Cycloaddition | Chiral Oxazines and Pyrazines | High | researchgate.net |
| Indium Triflate and Chiral Imidazolidinone | Asymmetric Aldehyde Addition | Optically Active Dihydroquinolines | Excellent | rsc.org |
Chiral Auxiliaries and Chiral Pool-Based Approaches
The "chiral pool" approach utilizes naturally occurring enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of chiral targets. diva-portal.orgresearchgate.net This method is advantageous due to the ready availability of these chiral building blocks. diva-portal.orgresearchgate.net For example, enantiomerically pure this compound derivatives could potentially be synthesized starting from chiral amino acids.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been employed in a wide range of asymmetric reactions, including the synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition. researchgate.net This strategy allows for the reliable and predictable control of stereochemistry. researchgate.net The use of a chiral auxiliary attached to an achiral substrate allows for the direct transformation into a chiral product. diva-portal.org
Multicomponent Reactions for Diazabicyclo[X.Y.Z]nonane Systems
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.govnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comnih.gov
A notable example is the DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation reaction, which provides a direct route to 1,6-diazabicyclo[4.3.0]nonane-2,7-diones. matilda.science This reaction demonstrates high regio- and diastereoselectivity through the conjugate addition of pyridazinones to alkylidene Meldrum's acid intermediates. matilda.science The mechanism of such complex transformations can be elucidated using techniques like electrospray ionization mass spectrometry coupled with ion mobility spectrometry (ESI-IMS-MS). matilda.science The use of MCRs extends to the synthesis of various other polyheterocyclic systems, often involving subsequent cyclization steps. rsc.org
| Reaction Type | Key Features | Product | Reference |
| Knoevenagel-aza-Michael-Cyclocondensation | DBU-catalyzed, high stereocontrol | 1,6-diazabicyclo[4.3.0]nonane-2,7-diones | matilda.sciencemdpi.com |
| Ugi/Deprotection/Cyclization | Sequential one-pot process | 1,5-Benzodiazepines | beilstein-journals.org |
| Hantzsch Reaction | Multicomponent synthesis | 1,4-Dihydropyridines | beilstein-journals.org |
Ring Transformation and Rearrangement Strategies
Ring transformation and rearrangement strategies are powerful methods for constructing complex cyclic and bicyclic systems from simpler, more readily available precursors.
Ring expansion is a valuable technique for synthesizing medium-sized rings, which are often challenging to prepare using classical cyclization methods. mdpi.comnih.gov These reactions can be initiated in various ways, including through the use of diazomethane (B1218177) derivatives or by exploiting the reactivity of strained ring systems. acs.org
For instance, the ring expansion of 2-alkenyl azetidines with activated alkynes can yield 1,2,3,6-azocines. csic.es Similarly, N-substituted azetidines can be converted to substituted pyrrolidines by reaction with diazocarbonyl compounds in the presence of a copper catalyst. csic.es Another approach involves the synthesis of medium-sized to macrocyclic compounds through a sequence of acylation, deprotection, and ring expansion. mdpi.com This has been successfully applied to generate a variety of lactams and lactones. mdpi.com More recently, methods for the ring expansion of cyclic ureas using a chiral lithium amide base have been developed to produce enantiomerically enriched medium-sized nitrogen heterocycles. mdpi.com
| Starting Material | Reagent/Condition | Product | Reference |
| 2-Alkenyl azetidines | Activated alkynes | 1,2,3,6-Azocines | csic.es |
| Cyclic ureas | Chiral lithium amide base | Enantioenriched medium-sized N-heterocycles | mdpi.com |
| Azacyclic precursors | N-quaternization, N-N bond cleavage | Medium-sized rings | mdpi.com |
Transannular reactions are intramolecular reactions that form a covalent bond across a ring, providing an efficient route to polycyclic structures. scripps.edu These reactions are particularly useful for constructing bicyclic and polycyclic frameworks from medium-sized macrocycles.
An efficient method for synthesizing various functionalized azabicyclo[X.Y.0]alkanone amino acid derivatives has been developed using electrophilic transannular cyclizations of 8-, 9-, and 10-membered unsaturated macrocycles. acs.org These macrocycles are themselves synthesized through peptide coupling and ring-closing metathesis. acs.org This strategy allows for the formation of 5,5-, 6,5-, 7,5-, and 6,6-fused bicyclic amino acids. acs.org Transannular reactions have also been utilized in the synthesis of cage heterocycles, where a base-promoted reaction with nitromethane (B149229) leads to transannular cyclization, forming nitro-substituted cage structures. beilstein-archives.org
| Starting Macrocycle Size | Resulting Fused System | Reaction Type | Reference |
| 8-membered | 5,5-fused | Electrophilic transannular cyclization | acs.org |
| 9-membered | 6,5-fused | Electrophilic transannular cyclization | acs.org |
| 10-membered | 7,5- or 6,6-fused | Electrophilic transannular cyclization | acs.org |
Synthetic Routes to Functionalized this compound Scaffolds
The synthesis of functionalized this compound scaffolds often requires multi-step sequences that allow for the introduction of various substituents. A polyhydroxylated 1-azabicyclo[5.2.0]nonane has been synthesized as a minor component during the synthesis of the indolizidine alkaloid castanospermine. csic.es The development of synthetic routes to access densely functionalized azetidine ring systems provides a platform for creating a diverse range of fused, bridged, and spirocyclic structures. nih.gov
A general protocol for the enantioselective synthesis of azabicyclic ring systems, including those that could serve as precursors to functionalized this compound analogs, involves the diastereoselective allylation of a chiral aldimine, followed by N-alkylation, ring-closing metathesis, and a one-pot deprotection/reductive amination sequence. nih.gov This methodology allows for rapid access to enantiopure azabicyclic cores from commercially available reagents. nih.gov
Organocatalytic Approaches to Bicyclo[5.2.0]nonane Structures
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules. ehu.es In the context of bicyclo[5.2.0]nonane systems, organocatalytic transannular reactions have been developed. For example, the reaction of certain carbocycles can lead to the formation of a bicyclo[5.2.0]nonane derivative, though in some cases, isomerization of an enolate intermediate can lead to alternative products. ehu.es
Gold(I) catalysis has also been employed in the synthesis of functionalized bicyclo[5.2.0]nonenes. acs.org These reactions can proceed through cyclobutene (B1205218) intermediates that may undergo further transformations like isomerization or fragmentation, leading to more complex structures. acs.org
Reactivity and Chemical Transformations of the 1,6 Diazabicyclo 5.2.0 Nonane Scaffold
Functionalization and Derivatization Reactions of the Bicyclic Core
The 1,6-diazabicyclo[5.2.0]nonane core can be elaborated through various synthetic strategies, often targeting the nitrogen atoms or available carbon positions for substitution. Copper-catalyzed cycloaddition reactions have proven effective in constructing related azabicyclic frameworks. For instance, the reaction of diazo compounds with 1,n-allenynes (where n=6) can lead to the formation of 3-azabicyclo[5.2.0] frameworks. researchgate.net This process involves an initial intermolecular cross-coupling to generate a bisallene intermediate, which then undergoes an intramolecular [2+2] cycloaddition. researchgate.net
Furthermore, tandem reactions involving 1,6-enynes and diazo compounds, catalyzed by copper, can produce bicyclo[3.2.0] structures through a cross-coupling/[2+2] cycloaddition sequence. researchgate.net While not directly forming the this compound system, these methodologies highlight the utility of cycloaddition reactions in accessing related bicyclic systems, which could be adapted for the synthesis and functionalization of the target scaffold.
Nucleophilic and Electrophilic Reactivity Profiles of Bridgehead Nitrogens
The two bridgehead nitrogen atoms in the this compound scaffold exhibit distinct reactivity profiles due to their differing chemical environments. The nitrogen atom at the fusion of the two rings (N1) is a tertiary amine, while the other (N6) is part of the seven-membered ring and is also tertiary.
The bridgehead nitrogens can also be involved in reactions that lead to the formation of quaternary ammonium (B1175870) salts upon treatment with alkyl halides. These salts can subsequently undergo further transformations. For example, in related diazabicyclo systems, the resulting quaternary ammonium salts can react with various nucleophiles, leading to ring-opening of the bicyclic structure. rsc.org
Ring-Opening and Ring-Contraction Reactions (if applicable to this compound)
The inherent strain in the four-membered azetidine (B1206935) ring of the this compound scaffold makes it susceptible to ring-opening reactions. Such reactions can be promoted by various reagents and conditions, often leading to the formation of more stable monocyclic or rearranged bicyclic systems. While specific examples for this compound are not extensively documented in the provided search results, principles from related strained heterocyclic systems can be inferred. For instance, acid-catalyzed ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles have been reported to proceed via an SN2-like mechanism, resulting in cleavage of a C-O bond. beilstein-journals.org A similar reactivity pattern could be anticipated for the strained C-N bonds within the azetidine portion of this compound.
Ring-contraction reactions, while less common, can occur under specific conditions, often driven by the formation of a more stable ring system or through rearrangement pathways. chemistrysteps.com These transformations can be induced by photochemical methods, radical intermediates, or through rearrangements like the Favorskii rearrangement in α-halo ketones. chemistrysteps.comillinois.edu For bicyclic systems, transannular reactions can also lead to ring contraction, as seen in the formation of a bicyclo[5.2.0]nonane derivative where a transannular process is favored due to high strain in an alternative pathway. ehu.es Although direct evidence for ring-contraction of this compound is scarce in the provided results, the principles governing such reactions in other cyclic systems suggest that under appropriate synthetic design, such transformations could be feasible. uchicago.eduresearchgate.net
Structural and Stereochemical Investigations of 1,6 Diazabicyclo 5.2.0 Nonane Systems
Conformational Analysis of the Bicyclic Ring System
The conformational landscape of bicyclic systems like 1,6-diazabicyclo[5.2.0]nonane is complex due to the fusion of two rings, which imposes significant geometric constraints. The seven-membered diazepane ring, when not fused, can adopt several conformations, including chair, boat, and twist-boat forms. However, its fusion with a four-membered azetidine (B1206935) ring restricts this flexibility considerably.
Detailed conformational analysis of the specific this compound ring system is not extensively documented in publicly available literature. However, the conformational preferences can be inferred from studies of related bicyclic and heterocyclic systems. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometries and relative energies of different conformers. nih.gov Such studies on related furanoside cycles have demonstrated the utility of DFT in predicting the most stable conformers, which often deviate from idealized geometries due to subtle electronic and steric effects. nih.gov For the this compound system, a combination of computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for a thorough conformational analysis.
Key Factors Influencing Conformation:
Nitrogen Inversion: The nitrogen atoms in the ring can undergo inversion, potentially leading to different diastereomeric conformations. The energy barrier for this inversion would be a key parameter in understanding the dynamic behavior of the molecule.
Substituent Effects: The presence of substituents on the bicyclic framework can have a profound impact on the conformational equilibrium, favoring conformations that minimize steric hindrance.
A hypothetical conformational study of a substituted this compound derivative using computational methods could yield data such as that presented in the interactive table below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |
|---|---|---|
| Twist-Chair | 0.00 | -65.4 |
| Boat | 3.25 | -15.2 |
| Twist-Boat | 1.78 | -45.8 |
Stereochemical Control and Diastereoselectivity in Synthetic Pathways
The synthesis of this compound and its derivatives with specific stereochemistry is a significant challenge due to the presence of multiple chiral centers. Achieving high diastereoselectivity is crucial for obtaining a single, desired stereoisomer. Several strategies can be employed to control the stereochemical outcome of the synthetic reactions leading to such bicyclic systems.
One common approach involves the use of chiral starting materials. For instance, the synthesis of chiral bicyclic imines and amines has been achieved with good diastereoselectivity by utilizing a chiral phosphonate (B1237965) derived from (R,R)-diaminocyclohexane in a Horner-Wadsworth-Emmons reaction. rsc.org This demonstrates that the chirality of a reagent can effectively induce the formation of a specific diastereomer.
Another strategy is substrate-controlled diastereoselective synthesis, where the existing stereocenters in the substrate direct the stereochemistry of newly formed centers. This has been successfully applied in the synthesis of various aza-bicyclic scaffolds. mdpi.com For example, the reduction of a bicyclic imine can proceed with high diastereoselectivity due to the steric hindrance imposed by the existing ring structure, which favors the approach of the reducing agent from a specific face.
The following table illustrates the potential diastereomeric ratios that could be achieved in the synthesis of a substituted this compound derivative using different synthetic strategies.
| Synthetic Strategy | Diastereomeric Ratio (Major:Minor) | Reference Principle |
|---|---|---|
| Uncatalyzed Cyclization | 1:1 | - |
| Substrate-Controlled Reduction | 85:15 | mdpi.com |
| Chiral Auxiliary-Mediated Cyclization | 95:5 | rsc.org |
Chirality and Enantiomeric Purity Assessment in Bicyclic Diazanes
Given the chiral nature of this compound, assessing the enantiomeric purity of its synthetic derivatives is of paramount importance. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for determining enantiomeric excess (ee), typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.org
Chiral Derivatizing Agents: A racemic mixture of the bicyclic diazane can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. beilstein-journals.org For diamines, CDAs such as (-)-myrtenal (B3023152) have been shown to be effective for enantiomer differentiation using ¹³C NMR. nih.gov
Chiral Solvating Agents: CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction can induce chemical shift differences in the ¹H or ¹³C NMR spectra, enabling the determination of enantiomeric excess. hep.com.cn
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net For bicyclic amines, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. chromatographyonline.com The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. The resolution of enantiomers of chiral diamines has been successfully achieved using this method. nih.gov
The table below provides an example of how NMR data might be used to determine the enantiomeric excess of a hypothetical this compound derivative after derivatization with a chiral agent.
| Enantiomer | Chemical Shift (ppm) of a Prochiral Proton | Integral | Enantiomeric Excess (%) |
|---|---|---|---|
| (R,R)-diastereomer | 3.52 (doublet) | 1.90 | 90 |
| (S,R)-diastereomer | 3.58 (doublet) | 0.10 |
Computational and Theoretical Studies on 1,6 Diazabicyclo 5.2.0 Nonane
Quantum Chemical Calculations for Mechanistic Insights into Reactions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intricate step-by-step pathways of chemical reactions. rsc.orgmdpi.com These methods allow researchers to map out potential energy surfaces, locate transition states, and calculate activation barriers, thereby providing a detailed picture of reaction mechanisms that can be difficult to probe experimentally. rsc.orgchemrxiv.org For a molecule like 1,6-diazabicyclo[5.2.0]nonane, which possesses two nitrogen atoms with lone pairs, it is expected to function as a base or a nucleophilic catalyst in various reactions. Computational studies could predict its efficacy and selectivity in such roles.
The insights gained from these calculations are profound. For instance, computational studies on reactions involving similar bicyclic amine catalysts have demonstrated the ability to distinguish between different possible mechanisms. A key aspect of modern computational chemistry is the inclusion of solvent effects, which can dramatically alter reaction pathways. nih.gov A computational investigation into the asymmetric transfer hydrogenation of ketones catalyzed by chiral ruthenium complexes revealed that the mechanism changes significantly from the gas phase to solution. nih.gov In the gas phase, calculations suggested a concerted, asynchronous process via a six-membered transition state. However, when solvation effects were included, the calculations indicated a two-step mechanism involving a hydride transfer followed by a proton transfer. nih.gov This highlights the critical importance of accurate environmental modeling in predicting reaction mechanisms.
For this compound, quantum chemical calculations could be employed to investigate its role in reactions such as:
Proton Transfer: Determining the pKa and the energetics of protonation at either nitrogen atom.
Nucleophilic Catalysis: Modeling its addition to electrophiles and the subsequent reaction pathway.
Ligand Formation: Calculating the binding energies and coordination geometry with various metal centers.
By calculating the transition state energies and reaction profiles, chemists can predict reaction outcomes and rationally design new catalysts or synthetic routes. rsc.org
Molecular Modeling of Electronic Structure and Reactivity
The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular modeling provides essential descriptors that quantify this structure, such as the distribution of electrons and the energies of molecular orbitals. ugent.be Density Functional Theory (DFT) is a widely used method for these calculations, balancing computational cost with high accuracy for many molecular systems. wikipedia.orgmdpi.com
Key electronic properties that can be calculated to understand the reactivity of this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized on the nitrogen lone pairs, indicating these sites are the primary centers for nucleophilic and basic activity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap is a key indicator of chemical stability.
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface visually reveals the electron-rich and electron-poor regions of the molecule. For this compound, the most negative (electron-rich) potential would be centered on the nitrogen atoms, confirming their role as sites for electrophilic attack.
Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the electron distribution. nrel.gov The nitrogen atoms would be expected to carry a significant negative partial charge.
| Property | Expected Result/Interpretation |
|---|---|
| HOMO Energy | Relatively high energy level, indicating strong nucleophilicity. Localized on nitrogen lone pairs. |
| LUMO Energy | High energy level, indicating poor electrophilicity. Likely localized on σ* orbitals of C-H or C-N bonds. |
| HOMO-LUMO Gap | A large gap would suggest high kinetic stability. |
| Mulliken Atomic Charge (N1) | Significant negative value (e.g., -0.4 to -0.6 e) |
| Mulliken Atomic Charge (N6) | Significant negative value (e.g., -0.4 to -0.6 e) |
| Minimum Electrostatic Potential | Located near the nitrogen atoms, indicating the most probable site for protonation or electrophilic attack. |
These computational descriptors are invaluable for building quantitative structure-activity relationships (QSAR) and for providing a rational basis for the observed chemical behavior of the compound. mdpi.com
Conformational Energetics and Strain Analysis within the Bicyclic Frame
The bicyclo[5.2.0]nonane framework, which fuses a seven-membered ring with a four-membered ring, is subject to considerable ring strain. This strain arises from the deviation of bond angles from their ideal values (angle strain) and from unfavorable steric interactions between atoms (torsional strain). unicamp.br The presence of the cyclobutane (B1203170) ring is a major contributor to this strain.
Computational studies on the parent carbocycle, bicyclo[5.2.0]nonane, provide critical insights into the energetics of this frame. Early research by Allinger and coworkers involved the synthesis of both cis- and trans-fused isomers of bicyclo[5.2.0]nonane to study their relative stabilities. researchgate.netresearchgate.net A key finding was that establishing an equilibrium between the two isomers was difficult because the high strain in the four-membered ring led to its rupture under the required heating conditions. researchgate.netresearchgate.net This inherent instability is a defining characteristic of the bicyclo[5.2.0]nonane system.
| Isomer | Relative Stability Finding | Key Structural Feature | Source |
|---|---|---|---|
| cis-Bicyclo[5.2.0]nonane | Heat content is similar to the trans isomer. | Fused ring system with bridgehead hydrogens on the same side. | researchgate.net, researchgate.net |
| trans-Bicyclo[5.2.0]nonane | Considered to be slightly lower in heat content (more stable) than the cis isomer. | Fused ring system with bridgehead hydrogens on opposite sides. | researchgate.net, researchgate.net |
For this compound, the introduction of two nitrogen atoms into the frame would further influence the conformational preferences. The nitrogen atoms have smaller van der Waals radii than carbon but introduce lone pairs, which have their own steric demands. Furthermore, the C-N bond lengths differ from C-C bond lengths, slightly altering the geometry and strain of the rings. A full conformational analysis using modern computational methods would be necessary to precisely determine the lowest energy conformations and the inversion barriers for the nitrogen atoms.
Applications and Utility in Advanced Organic Synthesis and Catalysis
1,6-Diazabicyclo[5.2.0]nonane as a Synthetic Building Block for Complex Molecules
The use of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and complex molecule synthesis. jmchemsci.commdpi.commdpi.comnih.govnih.gov Bicyclic systems, in particular, offer rigid frameworks that can orient functional groups in specific spatial arrangements, a desirable feature for designing molecules with high target affinity and selectivity.
While direct and extensive examples of this compound being used as a building block for complex molecules are not prevalent in the reviewed literature, the synthesis of related structures such as 1,6-diazabicyclo[4.3.0]nonane-2,7-diones highlights the utility of the diazabicyclononane core in constructing novel molecular architectures. nih.gov The synthesis of various azabicyclo[5.2.0] derivatives has also been reported, indicating that the foundational bicyclo[5.2.0]nonane framework is accessible to synthetic chemists. researchgate.net The incorporation of the 1,6-diaza substitution pattern within this framework would logically allow for its use in creating diverse libraries of compounds for drug discovery and materials science, although specific examples remain to be broadly documented.
Catalytic Roles of this compound and Related Diaza-Bicyclic Amines
Diaza-bicyclic amines are well-established as potent non-nucleophilic bases and catalysts in a wide array of organic transformations. Their catalytic activity stems from the accessibility of the lone pair of electrons on the nitrogen atoms, which is influenced by the steric environment of the bicyclic system.
Transesterification is a crucial reaction for the synthesis of esters, including the production of biodiesel. mdpi.comjocpr.comjbiochemtech.commdpi.comresearchgate.net This reaction is typically catalyzed by acids or bases. Strong, non-nucleophilic bases are particularly effective in promoting transesterification by deprotonating the alcohol, thereby increasing its nucleophilicity.
While there is no specific data found detailing the use of this compound in transesterification reactions, related bicyclic amidines and guanidines, which share the feature of having sterically accessible basic nitrogen centers, are known to be effective catalysts. researchgate.netresearchgate.netrsc.orgacs.org Given its structural similarity to other potent base catalysts, it is plausible that this compound could function as a catalyst in transesterification, though experimental validation is needed. The table below provides a general overview of catalysts used in transesterification.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH | High reaction rates, low cost | Sensitive to free fatty acids and water, difficult to separate |
| Homogeneous Acid | H2SO4 | Tolerant to free fatty acids and water | Slow reaction rates, corrosive |
| Heterogeneous Base | CaO, MgO | Easily separated and reused | Can be less active than homogeneous catalysts |
| Heterogeneous Acid | Sulfonated zeolites | Easily separated and reused | Can be less active than homogeneous catalysts |
| Enzymatic | Lipases | Mild reaction conditions, high selectivity | High cost, slower reaction rates |
The catalytic utility of diaza-bicyclic amines extends beyond transesterification. For instance, bicyclic guanidine (B92328) derivatives have been shown to be active pre-catalysts in the Tishchenko reaction. researchgate.net Guanidine and amidine organocatalysts are also employed in ring-opening polymerization of cyclic esters. acs.org These compounds can act as nucleophilic catalysts in various reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.org The bifunctional nature of some of these catalysts, where one part of the molecule acts as a Brønsted base and another as a hydrogen-bond donor, can lead to enhanced reactivity and selectivity. nih.gov
Based on these precedents, this compound could potentially exhibit catalytic activity in a range of organic transformations. Its efficacy would depend on its basicity, steric hindrance, and ability to participate in various catalytic cycles. Further research is required to explore and characterize its specific catalytic capabilities.
Development of Novel Scaffolds for Chemical Methodology
The synthesis of novel heterocyclic scaffolds is a vibrant area of chemical research, driven by the need for new molecular entities in drug discovery and materials science. jmchemsci.commdpi.commdpi.comnih.gov The development of synthetic routes to new bicyclic systems, including various diazabicyclononane isomers, is a key aspect of this endeavor. researchgate.netacs.orgrsc.orgresearchgate.netect-journal.kznih.gov For example, new synthetic routes to 2,6-diazabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonane derivatives have been developed, expanding the toolbox of available molecular frameworks. ect-journal.kznih.gov
The this compound scaffold itself represents a novel framework that, once made more accessible through efficient synthetic methodologies, could serve as a platform for the development of new chemical technologies. Its unique geometric constraints and the positioning of its nitrogen atoms could lead to the discovery of new catalysts, ligands for metal-based catalysis, or building blocks for complex molecular architectures with interesting biological or material properties. The exploration of the chemistry of this and other understudied heterocyclic systems is essential for the continued advancement of organic synthesis and medicinal chemistry.
Future Perspectives and Emerging Research Directions for 1,6 Diazabicyclo 5.2.0 Nonane
Exploration of Novel Synthetic Routes and Methodologies
The development of efficient and versatile synthetic pathways is the gateway to exploring the chemistry of 1,6-Diazabicyclo[5.2.0]nonane. Current synthetic chemistry offers a powerful toolkit that could be applied to construct this specific bicyclic framework.
Future research should focus on several key strategies:
Intramolecular Cyclization Strategies: A primary avenue for exploration involves the intramolecular cyclization of linear precursors. This could be analogous to the synthesis of other bicyclic amines, such as the double nucleophilic substitution used for (S,S)-2,8-diazabicyclo[4.3.0]nonane. A hypothetical route could involve a suitably substituted 1,4-diaminobutane (B46682) derivative undergoing sequential cyclization to first form the azetidine (B1206935) ring, followed by the formation of the seven-membered ring.
Modern Synthetic Methods: The application of modern synthetic methodologies could provide more direct and efficient access. Photoredox catalysis, which has proven effective in the synthesis of complex bicyclic amides from simple precursors, presents a promising approach. nih.govrsc.org Similarly, transition-metal-catalyzed domino reactions, known to construct complex polycyclic systems from simple starting materials, could be tailored for the synthesis of the this compound core. researchgate.netbeilstein-journals.org
Peptidomimetic Strategies: Drawing inspiration from the synthesis of other diazacyclic compounds, strategies involving the reduction of polyamide bonds in modified short peptides could generate chiral vicinal diamines as key intermediates for constructing the target scaffold. mdpi.com
Table 1: Proposed Synthetic Strategies for Future Investigation
| Synthetic Approach | Key Transformation | Potential Advantages | Analogous System |
|---|---|---|---|
| Intramolecular Tandem Cyclization | Sequential N-alkylation of a linear diamine precursor | Step-economy, potential for stereocontrol. | (S,S)-2,8-diazabicyclo[4.3.0]nonane |
| Photoredox-Mediated Cycloaddition | [2+2] or other cycloadditions of unsaturated precursors | Mild reaction conditions, access to functionalized derivatives. | Bicyclic Amides rsc.org |
| Transition-Metal Catalysis | Domino reactions, ring-closing metathesis. | High efficiency, rapid assembly of complex scaffolds. nih.gov | Bicyclo[2.2.2]lactones beilstein-journals.org |
| Polyamide Reduction | Reduction of a cyclic peptide-like precursor. | Access to enantiomerically pure forms. | Fused Bicyclic Guanidines mdpi.com |
Discovery of Unprecedented Reactivity Patterns and Transformations
The inherent ring strain of the fused 4- and 7-membered rings in this compound is predicted to bestow it with unique reactivity. The release of this strain can be a powerful thermodynamic driving force for chemical transformations. beilstein-journals.org
Key areas for future reactivity studies include:
Catalytic Activity: Many bicyclic amidines, such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), are utilized as potent non-nucleophilic bases in organic synthesis. Investigating the basicity and nucleophilicity of this compound and its derivatives is a critical first step. Its constrained geometry could lead to novel selectivity in base-catalyzed reactions.
Strained Ring-Opening Reactions: The molecule could serve as a precursor to functionalized seven-membered diazacycles or macrocycles through selective ring-opening of the strained azetidine portion. This reactivity could be triggered by various reagents and conditions, offering a pathway to novel molecular scaffolds.
Ligand Development: The fixed spatial arrangement of the two nitrogen atoms makes this molecule an attractive candidate for a bidentate ligand in transition-metal catalysis. The unique bite angle and steric environment imposed by the bicyclic framework could lead to catalysts with unprecedented activity and selectivity in reactions such as asymmetric hydrogenation or cross-coupling. The reactivity of such complexes could be dramatically altered by the strained scaffold. beilstein-journals.org
Advanced Computational and Data-Driven Approaches in Molecular Design
Before significant resources are committed to laboratory synthesis, advanced computational modeling can provide invaluable insights into the properties and potential of this compound. kth.se These in silico methods can accelerate the discovery process and guide experimental design. nih.govyoutube.com
Future computational research should prioritize:
Conformational Analysis and Strain Energy: Calculating the preferred conformations and quantifying the ring strain using methods like Density Functional Theory (DFT) will be fundamental. This information can help predict the molecule's stability and inherent reactivity. researchgate.net
Predicting Physicochemical Properties: Computational models can predict key properties such as pKa, solubility, and lipophilicity (logP). These predictions are crucial for designing derivatives with specific characteristics for applications in medicinal chemistry or materials science.
Simulating Reactivity: Modeling transition states for potential reactions can help identify the most feasible transformation pathways and predict reaction outcomes. This can guide the selection of reagents and conditions for synthetic explorations and reactivity studies.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Objective | Predicted Outcome | Importance |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine lowest energy conformation and quantify ring strain. | 3D structure, strain energy (kcal/mol). | Predicts stability and inherent reactivity. |
| Molecular Dynamics (MD) | Simulate behavior in solution, interaction with other molecules. | Conformational flexibility, solvent effects. | Guides design for biological or catalytic applications. nih.gov |
| pKa/logP Prediction Algorithms | Estimate basicity and lipophilicity. | Numerical values for pKa and logP. | Informs potential use as a base or drug scaffold. |
| Transition State Modeling | Calculate activation barriers for hypothetical reactions. | Reaction feasibility and potential product distribution. | Prioritizes promising synthetic and functionalization routes. |
Integration in the Synthesis of Architecturally Complex Molecules
The rigid, three-dimensional structure of the this compound core makes it an excellent scaffold for the construction of architecturally complex and biologically relevant molecules. ucl.ac.uknih.gov The defined spatial orientation of substituents on such rigid structures is crucial in determining their chemical and biological properties. ucl.ac.uk
Emerging opportunities include:
Medicinal Chemistry Scaffolding: The search for novel, 3D-rich scaffolds is a major goal in medicinal chemistry to access new regions of chemical space. nih.gov this compound can serve as a unique template for arranging pharmacophoric groups in a precise geometry to interact with biological targets like enzymes or receptors. Its derivatives could be explored as mimics of peptide turns or as cores for novel therapeutic agents.
Natural Product Synthesis: This bicyclic system could be a key building block in the total synthesis of complex natural products that contain medium-sized nitrogen heterocycles. Developing synthetic routes to this core will enable its use in convergent synthetic strategies, rapidly building molecular complexity. nih.gov
Materials Science: The rigid diamine structure could be incorporated into polymers or metal-organic frameworks (MOFs). In polymers, it could impart specific thermal or mechanical properties. In MOFs, it could act as a rigid linker, creating porous materials with potential applications in gas storage or catalysis.
The exploration of this compound is still in its infancy. The future directions outlined here—from developing new ways to make it, to understanding its unique reactions, to using it as a building block for complex structures—highlight the exciting potential of this underexplored molecule.
Q & A
Q. Key Considerations :
- Regioselectivity : Ensure proper alignment of reactive sites to avoid competing pathways.
- Catalytic Systems : Transition metals (e.g., Pd or Ru) may facilitate cyclization in strained systems.
How can density functional theory (DFT) optimize the electronic structure analysis of this compound?
Basic Research Focus
DFT with hybrid functionals (e.g., B3LYP) is critical for evaluating lone-pair interactions and charge distribution in bicyclic amines. For diazabicycloalkanes, exact exchange terms improve accuracy in predicting ionization energies and molecular orbitals . For instance, NIST data on lone-pair ionization energies of diazabicyclo[4.3.1]decane (396 kJ/mol) can validate computational results .
Q. Methodological Steps :
Geometry Optimization : Use a basis set like 6-31G* to refine bond angles and torsional strain.
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions for ligand-receptor interactions.
Validation : Compare computed ionization energies with experimental gas-phase data .
How do substituents at the nitrogen atoms of diazabicycloalkanes influence binding affinity to sigma receptors (S1R/S2R)?
Advanced Research Focus
Substituent effects are quantified through structure-activity relationship (SAR) studies. For example:
Q. Experimental Design :
- Substitution Patterns : Systematically vary substituents (e.g., alkyl, aryl, heteroaryl).
- Binding Assays : Use radioligand displacement (e.g., H-(+)-pentazocine for S1R) to measure Ki .
| Substituent Position | Scaffold | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|---|
| N2, N7 | Diazaspiro[3.5]nonane | 2.7 | 27 |
| N1, N6 | Diazabicyclo[4.3.0] | 13 | 102 |
What in vitro/in vivo approaches differentiate antagonistic vs. agonistic profiles of diazabicyclo derivatives?
Advanced Research Focus
Functional profiles are assessed using:
- Calcium Flux Assays : Measure intracellular Ca changes in cells expressing target receptors (e.g., σ1R) .
- In Vivo Antiallodynic Models : Administer compounds (e.g., 20 mg/kg) in rodent neuropathic pain models. Antagonism is confirmed via reversal by selective agonists (e.g., PRE-084) .
Q. Data Interpretation :
- Intrinsic Activity : Full reversal of mechanical hypersensitivity at lower doses than reference antagonists (e.g., BD-1063) suggests potent antagonism.
- Selectivity : Cross-testing against related receptors (e.g., nAChRs) ensures target specificity .
How can researchers resolve discrepancies between computational binding predictions and experimental Ki values?
Advanced Research Focus
Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking simulations. Strategies include:
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to capture conformational changes .
Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent variants .
Crystallographic Validation : Resolve X-ray/NMR structures of ligand-receptor complexes to refine docking poses .
Case Study : For 2,7-diazaspiro[3.5]nonane derivatives, MD revealed that a flexible spiro scaffold adapts better to S1R’s binding pocket than rigid bicyclo systems, explaining higher experimental affinity .
What analytical techniques characterize the stereochemical purity of this compound derivatives?
Q. Basic Research Focus
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and polar mobile phases.
- NMR Spectroscopy : H-H NOESY identifies axial/equatorial proton orientations in bicyclic systems .
- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by comparing experimental and computed spectra .
Q. Critical Parameters :
- Solvent Selection : Use deuterated solvents (e.g., CDCl3) to minimize signal interference.
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
